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Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate

Cat. No.: B12854730
M. Wt: 390.12 g/mol
InChI Key: YMKWZRZOSKKSFP-UHFFFAOYSA-N
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Description

Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate (CAS 847755-25-3) is a fluorinated organic carbonate ester of interest in advanced materials and energy storage research. With a high degree of fluorination on its alkyl chains, this compound is anticipated to share the beneficial properties of related fluorinated carbonates, which are prized for their ability to enhance oxygen solubility in chemical synthesis and improve the performance of lithium-ion batteries. In chemical synthesis, fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate have been shown to act as effective cosolvents, physically dissolving oxygen at levels 3.8 times higher than methanol. This property is crucial for improving the efficiency of green chemical processes such as the oxidative carbonylation of methanol, where increased oxygen availability can boost reaction yields . In the field of energy storage, fluorinated compounds are extensively investigated for use in lithium battery electrolytes . The incorporation of fluorine into electrolyte components is a recognized strategy for enhancing the stability and safety of high-voltage lithium metal batteries. Fluorinated species contribute to the formation of stable, protective passivation layers on both the anode and cathode, which suppresses detrimental side reactions and lithium dendrite growth, leading to improved cycling performance and longer battery lifespan . This product is intended for research and development purposes in these and other exploratory areas. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F12O3 B12854730 Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F12O3

Molecular Weight

390.12 g/mol

IUPAC Name

bis(2,2,3,4,4,4-hexafluorobutyl) carbonate

InChI

InChI=1S/C9H6F12O3/c10-3(8(16,17)18)6(12,13)1-23-5(22)24-2-7(14,15)4(11)9(19,20)21/h3-4H,1-2H2

InChI Key

YMKWZRZOSKKSFP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Bis 2,2,3,4,4,4 Hexafluorobutyl Carbonate and Analogues

Strategies for Carbonate Ester Bond Formation

The construction of the carbonate ester functional group, characterized by a central carbonyl flanked by two alkoxy groups (R−O−C(=O)−O−R′), can be achieved through several strategic pathways. beilstein-journals.org For fluorinated compounds, these routes are adapted to accommodate the electronic effects and reactivity of the fluorinated substrates.

Cycloaddition Reactions Involving Carbon Dioxide and Epoxides

The reaction of carbon dioxide with epoxides is a highly atom-economical and environmentally benign method for producing five-membered cyclic carbonates. rsc.orgacademie-sciences.fr This approach is particularly relevant for the synthesis of precursors and analogues of the target molecule and has been successfully applied to the creation of fluorinated bis-cyclic carbonates. wikipedia.orgepa.gov The synthesis of bis(cyclic carbonate)s is a key step in the production of non-isocyanate polyurethanes (NIPUs). nih.govrsc.orgnih.gov

The cycloaddition of CO₂ to epoxides is a catalyzed process that generally proceeds through three main steps. researchgate.net The reaction is thermodynamically favorable, as the high free energy of the strained epoxide ring offsets the thermodynamic stability of CO₂. academie-sciences.fr

The catalytic cycle typically involves:

Activation of the Epoxide: A Lewis acidic catalyst coordinates to the oxygen atom of the epoxide ring, polarizing it and making it more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening: A nucleophile, often a halide anion provided by a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB), attacks one of the epoxide's carbon atoms. rsc.org This step is generally considered the rate-determining step in the reaction. researchgate.net

Carbon Dioxide Insertion and Cyclization: The resulting halo-alkoxide intermediate reacts with carbon dioxide. Subsequent intramolecular cyclization (ring closure) forms the five-membered cyclic carbonate and regenerates the catalyst. rsc.orgresearchgate.net

Various catalytic systems have been developed, including metal complexes and organocatalysts, which can operate under conditions ranging from ambient temperature and atmospheric pressure to elevated temperatures and pressures. rsc.orgmdpi.com

The structure of the epoxide substrate plays a critical role in the cycloaddition reaction, particularly for fluorinated compounds. The presence of electron-withdrawing fluorine atoms can significantly influence the reactivity of the epoxide ring. For instance, the synthesis of fluorinated bis-cyclic carbonates has been achieved by reacting 1,4-bis(2′,3′-epoxypropyl) perfluorobutane with CO₂ in the presence of a lithium bromide catalyst, yielding the desired product in high yields. epa.gov

The synthesis of a molecule like Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate via a cycloaddition pathway would conceptually involve the reaction of a corresponding bis-epoxide with CO₂, followed by further transformations. The direct cycloaddition would yield a bis(cyclic carbonate). Research has demonstrated the quantitative preparation of bis(cyclic carbonate)s from various diglycidyl ethers and CO₂ using iron-based catalysts. nih.gov The regioselectivity of the epoxide ring-opening is dependent on the substitution pattern and the reaction conditions, with nucleophilic attack generally occurring at the less sterically hindered carbon atom. uni.lu

Table 1: Catalyst Performance in CO₂ Cycloaddition for Bis(Cyclic Carbonate) Synthesis
Epoxide SubstrateCatalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion (%)ProductReference
Glycol diglycidyl ether[Fe(BPMCDAC)]/TBAB10034100Glycol bis(cyclic carbonate) nih.gov
1,4-Bis(2′,3′-epoxypropyl) perfluorobutaneLiBr650.496>85Perfluorobutane bis(cyclic carbonate) epa.gov
Bio-based polyether diols (epoxidized)N/A (Two-step process)N/AN/AN/AHighBio-based bis(cyclic carbonate) rsc.orggoogle.com

Alternative Carbonylation Approaches

While CO₂ cycloaddition is effective for cyclic carbonates, the synthesis of acyclic carbonates like this compound often relies on other carbonylation methods. These typically involve the reaction of an alcohol, in this case, 2,2,3,4,4,4-hexafluorobutan-1-ol, with a carbonyl source. nih.govrsc.org

The direct synthesis of carbonates from an alcohol and carbon dioxide involves a dehydration condensation reaction. However, this reaction is thermodynamically unfavorable, and the water produced as a byproduct can shift the equilibrium backward and deactivate the catalyst. rsc.org To overcome this limitation, dehydrating agents are often employed to remove water from the reaction mixture and drive the reaction toward the product.

Various dehydrating agents, including nitriles (like 2-cyanopyridine), orthoesters, and molecular sieves, have been used in combination with catalysts like ceria (CeO₂) to achieve high yields of dialkyl carbonates from alcohols and CO₂. epa.govrsc.org For the synthesis of this compound, this would involve the reaction of 2,2,3,4,4,4-hexafluorobutan-1-ol with CO₂ in the presence of a suitable catalyst and a water-scavenging system. The unique properties of fluoroalcohols, such as their high acidity, may influence catalyst choice and reaction conditions. researchgate.netgoogle.com

Oxidative carbonylation is a powerful method for synthesizing carbonate esters from an alcohol, carbon monoxide (CO), and an oxidant. beilstein-journals.org This process is typically catalyzed by transition metal complexes, particularly those based on copper or palladium. beilstein-journals.org The reaction avoids the use of toxic reagents like phosgene (B1210022) and has been commercialized for the production of dimethyl carbonate. beilstein-journals.org

The general reaction is as follows: 2 ROH + CO + ½ O₂ → ROC(O)OR + H₂O

For the synthesis of this compound, the corresponding fluoroalcohol would be reacted with CO and an oxidant like O₂. The choice of catalyst is crucial; copper(I) catalysts are used commercially for methanol (B129727) carbonylation, while palladium-based systems are also highly effective for various alcohols. beilstein-journals.orgmdpi.com The reaction conditions, such as temperature and pressure, would need to be optimized for the specific fluoroalcohol substrate.

Table 2: Examples of Oxidative Carbonylation for Carbonate Synthesis
AlcoholCatalyst SystemOxidantTemperature (°C)ProductKey FeatureReference
MethanolCu(I) saltsO₂Commercial ProcessDimethyl carbonateEconomically competitive with phosgenation beilstein-journals.org
MethanolCuCl₂·2H₂OO₂150Dimethyl carbonateHigh conversion and selectivity
Isopropanol[Pd(OTs)₂(pMeO-dppf)]p-BenzoquinoneN/ADiisopropyl carbonateLigand properties affect activity mdpi.com
PhenolPd catalystsO₂N/ADiphenyl carbonateRequires a cocatalyst beilstein-journals.org

Catalytic Systems in this compound Synthesis.

Homogeneous catalysts are widely employed in carbonate synthesis due to their high activity and selectivity under mild reaction conditions. For the production of carbonate esters, particularly through transesterification, various metal complexes and organic bases have proven effective.

Common homogeneous catalysts include Lewis acids and bases. For instance, cobalt complexes with specific ligands have been shown to catalyze the fluorination of acyl chlorides, a related reaction that highlights the utility of metal complexes in activating substrates for nucleophilic attack. rsc.org In the context of carbonate synthesis from CO2 and alcohols, strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to activate the alcohol and facilitate the reaction. nih.gov

A general representation of a base-catalyzed transesterification for a fluorinated carbonate is shown below:

2 Rf-OH + (R'O)2CO ⇌ (Rf-O)2CO + 2 R'-OH

Where Rf represents a fluoroalkyl group such as 2,2,3,4,4,4-hexafluorobutyl.

The table below summarizes representative homogeneous catalysts used in the synthesis of organic carbonates, which are applicable to fluorinated systems.

Catalyst TypeExample CatalystRelevant ReactionReference
Organometallic Complex[CoCp*(I)(P-N)]INucleophilic Fluorination rsc.org
Organic Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)CO2 Fixation nih.gov
Organotin CatalystOrganotin compoundsTransesterification taylorandfrancis.com

This table is generated based on data from the text and is for illustrative purposes.

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification. mdpi.com For carbonate synthesis, metal oxides and supported metal catalysts are common. Cerium oxide (CeO2) has been identified as an effective catalyst for the direct synthesis of dialkyl carbonates from alcohols and CO2. nih.govutuvolter.fi

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. researchgate.netpku.edu.cnresearchgate.net MOFs, such as those based on zinc (e.g., MOF-5), have demonstrated high catalytic activity in the transesterification of diethyl carbonate with various alcohols and in the synthesis of diphenyl carbonate. researchgate.netpku.edu.cn The Lewis acidic metal nodes within the MOF structure are believed to play a crucial role in activating the substrates. researchgate.net The ordered porous structure of MOFs can also impart shape selectivity and enhance reaction rates by concentrating reactants within their pores. rsc.org

The table below presents examples of heterogeneous catalysts relevant to fluorinated carbonate synthesis.

Catalyst TypeExample CatalystKey FeaturesRelevant ReactionReference
Metal OxideCerium Oxide (CeO2)Supported on a substrate with an inorganic binderDirect synthesis from alcohol and CO2 utuvolter.fi
Layered Double HydroxidePalladium and Cobalt on LDHHeterogenized bimetallic systemOxidative carbonylation nih.gov
Metal-Organic FrameworkMOF-5 (Zn-based)High surface area, microporosityTransesterification researchgate.net
Metal-Organic FrameworkUMCM-1-NH2Micro-mesoporous structureCO2 cycloaddition rsc.org

This table is generated based on data from the text and is for illustrative purposes.

The structure of the catalyst profoundly influences the reaction mechanism and, consequently, the product distribution. In homogeneous catalysis, the ligand environment around a metal center can be fine-tuned to control activity and selectivity. For example, chelate complexes can offer higher stability and yield compared to their monodentate ligand counterparts. rsc.org

In heterogeneous catalysis, the nature of the active sites is paramount. For MOFs, the choice of metal ion and organic linker dictates the catalytic properties. researchgate.net The reaction mechanism for carbonate synthesis often involves the activation of an alcohol by a basic site or a metal center, followed by nucleophilic attack on a carbonyl source (e.g., another carbonate in transesterification or CO2). nih.gov The reaction pathways for carbonates can be complex, involving competing mechanisms such as base-catalyzed acyl cleavage (BAc2) and alkyl cleavage (BAl2). nih.gov The catalyst structure guides the reaction towards the desired pathway, minimizing side reactions.

Reaction Condition Optimization and Process Intensification.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring an economically viable and scalable process. Key parameters that require careful tuning include temperature, pressure, and reactant stoichiometry.

For fluorination reactions, the temperature is a critical variable; for instance, in the synthesis of fluoroethylene carbonate, a temperature range of 40 to 150 °C is employed, with 60 to 120 °C being preferable to balance reaction rate and selectivity. google.com Higher temperatures can lead to an increase in side reactions, thereby reducing the yield of the desired product. google.com In catalytic systems, such as those using MOFs, reaction temperature also significantly affects product yield. pku.edu.cn

Process intensification strategies aim to improve the efficiency of chemical processes. In the context of carbonate synthesis, reactive distillation is a notable example. This technique combines chemical reaction and product separation into a single unit, which can shift the reaction equilibrium to favor product formation, particularly in equilibrium-limited reactions like transesterification. taylorandfrancis.com For syntheses involving CO2, managing its concentration and pressure is key. While some methods require high pressure, recent developments focus on systems that can operate at atmospheric pressure, which is more environmentally friendly and cost-effective. nih.gov

The following table summarizes key parameters for optimization in fluorinated carbonate synthesis.

ParameterGeneral Range/ConsiderationRationaleReference
Temperature40 - 150 °CBalances reaction rate and selectivity, minimizing side reactions. google.com
PressureAtmospheric to elevatedDepends on the chosen synthetic route (e.g., using CO2). nih.gov
Catalyst LoadingVaries (e.g., 15-200 g/m² for supported catalysts)Ensures sufficient catalytic activity without being excessive. utuvolter.fi
SolventCan be solvent-free or use organic solventsSolvent choice affects reactivity and product separation. google.com

This table is generated based on data from the text and is for illustrative purposes.

Purification Methodologies for High-Purity this compound.

Achieving high purity is essential, especially for applications in the electronics industry where trace impurities can degrade performance. sigmaaldrich.com The purification of fluorinated compounds like this compound typically involves techniques such as distillation, recrystallization, and washing.

Given that fluorinated carbonates often have low boiling points and may not be miscible with common solvents, these properties can be exploited for purification. kobe-u.ac.jp For a high molecular weight compound like this compound, vacuum distillation would likely be the primary method for separating it from lower-boiling starting materials or byproducts.

Recrystallization is another powerful purification technique, particularly for removing isomeric impurities and color bodies. google.com This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the purified compound to crystallize. google.com The choice of solvent is critical; for bisphenol-A, a related compound in terms of being a di-substituted aromatic, mixtures of an organic solvent and water are used. google.com A similar approach, likely with a fluorinated or specific organic solvent, could be developed for the target carbonate. The process can be enhanced by washing the resulting crystal slurry with a fresh organic solvent to remove occluded impurities. google.com

A multi-step purification process for a solid carbonate might involve:

Initial separation from the reaction mixture, possibly by filtration if the product is solid at room temperature.

Washing the crude product with a solvent that dissolves impurities but not the product.

Recrystallization from a suitable solvent system, potentially involving multiple cycles.

Final drying under vacuum to remove any residual solvent.

For liquid carbonates, fractional distillation under reduced pressure is the standard method. The efficiency of the distillation column (number of theoretical plates) would be a key factor in achieving high purity.

Advanced Spectroscopic and Structural Characterization of Bis 2,2,3,4,4,4 Hexafluorobutyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H, ¹⁹F, and ¹³C NMR spectra, a complete picture of the atomic connectivity and environment within the molecule can be constructed.

Proton (¹H) NMR Spectroscopy.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the methylene (-CH₂-) and methine (-CH-) protons of the two hexafluorobutyl chains.

The methylene protons adjacent to the carbonate oxygen (O-CH₂) are expected to appear as a triplet in the downfield region, typically around 4.5-5.0 ppm. oregonstate.eduoregonstate.edumsu.edu This downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonate group. The signal will be split into a triplet by the adjacent methine proton.

The methine proton (-CH(CF₂)-) is anticipated to resonate further downfield, likely as a complex multiplet, due to coupling with the adjacent methylene protons and the geminal and vicinal fluorine atoms. The chemical shift for this proton is predicted to be in the range of 5.5-6.0 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ) (ppm) Multiplicity
4.75Triplet
5.75Multiplet

Fluorine (¹⁹F) NMR Spectroscopy.

The ¹⁹F NMR spectrum provides critical information about the fluorine environments within the molecule. The hexafluorobutyl group contains two distinct fluorine environments: a trifluoromethyl (-CF₃) group and two difluoromethylene (-CF₂-) groups.

The terminal -CF₃ group is expected to show a triplet in the region of -70 to -75 ppm, arising from coupling with the adjacent -CF₂- group. wikipedia.orgalfa-chemistry.comucsb.educolorado.edu

The two -CF₂- groups are diastereotopic and are therefore expected to be chemically non-equivalent, giving rise to two separate multiplets. These signals are predicted to appear in the range of -120 to -130 ppm and will exhibit complex splitting patterns due to geminal and vicinal coupling with each other and the adjacent methine proton and -CF₃ group. wikipedia.orgalfa-chemistry.comucsb.educolorado.edu

Predicted ¹⁹F NMR Data
Chemical Shift (δ) (ppm) Multiplicity
-72.5Triplet
-125.0Multiplet
-128.0Multiplet

Carbon (¹³C) NMR Spectroscopy.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carbonate group and the carbons of the hexafluorobutyl chains.

The carbonyl carbon (C=O) of the carbonate is expected to have a chemical shift in the range of 150-160 ppm. libretexts.orgchemistrysteps.comwisc.edubhu.ac.in

The carbons of the hexafluorobutyl chain will exhibit signals that are significantly influenced by the attached fluorine atoms. The methylene carbon adjacent to the carbonate oxygen (-O-CH₂) is predicted to resonate around 65-75 ppm.

The methine carbon (-CH(CF₂)-) will be strongly deshielded and coupled to fluorine, with a predicted chemical shift in the range of 80-90 ppm. The carbons of the -CF₂- and -CF₃ groups will also show characteristic shifts and C-F coupling. The -CF₂- carbons are expected between 110-120 ppm, and the -CF₃ carbon around 120-130 ppm, both appearing as complex multiplets due to C-F coupling. libretexts.orgchemistrysteps.comwisc.edubhu.ac.in

Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm) Assignment
155.0C=O
125.0-CF₃
115.0-CF₂-
85.0-CH(CF₂)-
70.0-O-CH₂-

Infrared (IR) Spectroscopy for Functional Group Analysis.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonate group and the numerous carbon-fluorine bonds.

Fourier Transform Infrared (FTIR) Spectroscopy.

The most prominent feature in the FTIR spectrum will be the very strong stretching vibration of the carbonyl group (C=O) of the carbonate. For aliphatic carbonates, this band typically appears in the region of 1740-1780 cm⁻¹. libretexts.orguomustansiriyah.edu.iqmsu.edulibretexts.org

Another key feature will be the intense and broad absorption bands corresponding to the C-F stretching vibrations of the hexafluorobutyl groups. These bands are typically observed in the wide range of 1000-1400 cm⁻¹. wikipedia.orgresearchgate.netresearchgate.net The complexity and number of bands in this region will be due to the multiple C-F bonds in different environments.

Additionally, C-O stretching vibrations of the carbonate group are expected to appear as strong bands in the 1200-1300 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iqmsu.edulibretexts.org The C-H stretching vibrations of the methylene and methine groups will be observed around 2900-3000 cm⁻¹.

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode
2900-3000C-H stretch
1760C=O stretch (carbonate)
1250C-O stretch (carbonate)
1100-1350C-F stretch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The nominal molecular weight of this compound is 390.05 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 390, although it may be of low intensity due to the lability of the carbonate linkage and the extensive fluorination.

The fragmentation pattern is likely to be dominated by cleavages characteristic of alkyl carbonates and fluorinated compounds. acs.orgacs.orguobabylon.edu.iqgcms.czuni-saarland.delibretexts.orglibretexts.orglibretexts.orgyoutube.commsu.edu Key fragmentation pathways are predicted to include:

Loss of a hexafluorobutoxy radical (•OCH₂(CHF)CF₂CF₃) to give a hexafluorobutyl cation and a neutral fragment.

Cleavage of the carbonate group with the loss of carbon dioxide (CO₂), a common fragmentation pathway for carbonates. acs.org

Fragmentation of the hexafluorobutyl chain itself, leading to the formation of smaller fluorinated ions.

Predicted Mass Spectrometry Data
m/z Proposed Fragment
390[M]⁺
207[C₄H₃F₆O]⁺
183[C₄H₂F₆]⁺
69[CF₃]⁺

X-ray Based Characterization Techniques for Solid-State Structures

X-ray diffraction methods are the cornerstone for determining the atomic and molecular structure of a compound in its solid, crystalline state. These techniques rely on the scattering of X-rays by the electron clouds of atoms within a crystal lattice.

For a compound like this compound, X-ray crystallography would be instrumental in elucidating its precise three-dimensional structure. nih.gov The primary method, single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides definitive information on bond lengths, bond angles, and the conformation of the molecule. This would reveal the spatial arrangement of the flexible hexafluorobutyl chains relative to the central carbonate group. In the absence of single crystals, powder X-ray diffraction (PXRD) can be utilized to analyze the bulk material, providing information on its crystallinity, identifying the crystal phase, and determining the unit cell parameters.

A hypothetical summary of crystallographic data that could be obtained for this compound is presented in the interactive table below.

Interactive Table 1: Representative Crystallographic Data

Below is a hypothetical data set that could be generated from a single-crystal X-ray diffraction analysis. Note: These values are illustrative and not based on experimental results.

Crystal Data ParameterHypothetical Value
Formula C₉H₈F₁₂O₃
Formula Weight 420.14 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95.2°
Volume 1548.9 ų
Z (Molecules per unit cell) 4
Calculated Density 1.80 g/cm³

Microscopic Techniques for Morphological Investigations

Microscopy techniques are essential for examining the surface features and morphology of materials at high magnification.

Scanning Electron Microscopy (SEM) Applications in Interfacial Analysis

Scanning Electron Microscopy (SEM) is a versatile technique for producing high-resolution images of a sample's surface. It is particularly valuable in materials science for studying the effects of additives on electrode surfaces in electrochemical systems. If this compound were used as an electrolyte additive in a lithium-ion battery, SEM would be employed to analyze the morphology of the solid electrolyte interphase (SEI) formed on the anode. Researchers would look for the formation of a smooth, uniform, and stable SEI layer, which is crucial for long-term battery performance. The high magnification capabilities of SEM would allow for the visualization of any cracks, porosity, or dendritic growth that might be influenced by the presence of this fluorinated carbonate.

Cryogenic Electron Microscopy (Cryo-EM) for Interfacial Layer Structures

Cryogenic Electron Microscopy (Cryo-EM) is an advanced imaging technique that allows for the observation of samples in their near-native, hydrated state by flash-freezing them. osti.gov This method is exceptionally well-suited for studying the delicate and often solvent-rich interfacial layers in batteries, which can be altered or damaged by the vacuum conditions of conventional electron microscopes. osti.gov The application of Cryo-EM would provide an unprecedented view of the structure of the SEI layer formed from this compound, revealing its thickness, density, and internal structure with high fidelity. osti.gov This could offer insights into how the fluorinated compound contributes to a more robust and effective interfacial layer. osti.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements on the surface of a material. thermofisher.comthermofisher.com The technique involves irradiating a sample with X-rays and analyzing the kinetic energies of the photoelectrons emitted from the top few nanometers of the surface. thermofisher.commeasurlabs.com

In the context of this compound's role as an electrolyte additive, XPS would be critical for analyzing the chemical composition of the SEI layer. High-resolution spectra of the C 1s, O 1s, and F 1s regions would identify the specific chemical species formed from the decomposition of the carbonate. For instance, the presence of lithium fluoride (LiF), various lithium carbonates, and polycarbonates could be identified and quantified. This information is vital for understanding the chemical pathways through which the additive improves battery performance. XPS depth profiling, which involves sputtering away the surface layers with an ion beam, could further reveal the compositional gradient within the SEI. measurlabs.com

Interactive Table 2: Representative XPS Peak Assignments

This table illustrates the kind of chemical state information that could be derived from an XPS analysis of an SEI layer formed in the presence of this compound. Note: Binding energies are approximate and can vary.

Element (Core Level)Binding Energy (eV)Potential Chemical Species
C 1s ~284.8C-C, C-H
~286.5C-O (Ether, Alcohol)
~290.0CO₃ (Carbonate)
~292.5C-Fₓ
O 1s ~532.0C=O (Carbonate)
~533.5C-O (Ether)
F 1s ~685.0LiF
~687.5Organic C-F

Computational and Theoretical Investigations of Bis 2,2,3,4,4,4 Hexafluorobutyl Carbonate

Quantum Chemistry Approaches for Molecular Structure and Reactivity

Quantum chemistry methods are instrumental in elucidating the intrinsic properties of Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For fluorinated carbonates, DFT calculations are crucial for understanding their stability and electrochemical properties. The high degree of fluorination in this compound is expected to significantly influence its electronic structure. The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the molecular orbitals, which in turn enhances the oxidative stability of the molecule. This makes it a promising candidate for high-voltage electrolyte applications. acs.org

DFT studies on various fluorinated carbonates have consistently shown that an increased degree of fluorination leads to a wider electrochemical stability window. acs.org This is a direct consequence of the stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Representative DFT-Calculated Properties of Fluorinated Carbonates

PropertyEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)Highly Fluorinated Linear Carbonate (Illustrative)
Dipole Moment (Debye) ~4.9~3.5Lower than EC
Oxidation Potential (V vs. Li/Li+) ~4.5~4.8> 5.0
Reduction Potential (V vs. Li/Li+) ~0.8~1.2Higher than EC

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to map the energetic landscapes of chemical reactions. For this compound, these methods can be used to study its decomposition pathways, which is critical for assessing its long-term stability in an electrochemical environment.

Studies on similar fluorinated compounds suggest that the reaction pathways and their activation energies are significantly altered by the presence of fluorine atoms. For instance, the decomposition of fluorinated carbonates on electrode surfaces can lead to the formation of a stable solid electrolyte interphase (SEI) rich in lithium fluoride (LiF), which is beneficial for the longevity of lithium-ion batteries. Ab initio molecular dynamics simulations can provide detailed insights into these complex reaction mechanisms at the atomic level. escholarship.orgescholarship.orgosti.gov

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of a molecule's electrochemical stability. A lower HOMO energy level corresponds to higher oxidative stability, while a higher LUMO energy level indicates greater reductive stability. The difference between these two levels, the HOMO-LUMO gap, is a measure of the molecule's electrochemical window.

Table 2: Representative HOMO-LUMO Energy Levels of Carbonates (Illustrative)

This table provides an example of how fluorination affects HOMO and LUMO energies, suggesting the expected trend for this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethylene Carbonate (EC)-11.51.012.5
Fluoroethylene Carbonate (FEC)-12.00.512.5
Highly Fluorinated Linear Carbonate< -12.5< 0.5> 13.0

Molecular Dynamics Simulations for Solvation Structure and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique to study the behavior of molecules in the liquid phase, providing insights into solvation structures and transport properties of electrolytes.

For electrolytes containing this compound, the bulky and highly fluorinated side chains are expected to have a significant impact on the solvation structure. The lower polarity of fluorinated carbonates compared to their non-fluorinated analogs generally leads to a weaker interaction with Li+ ions. This can result in a lower coordination number and a more dynamic solvation shell, which can be beneficial for Li+ desolvation at the electrode interface. acs.org

MD simulations of electrolytes with other fluorinated carbonates have shown that these molecules can still participate in the Li+ solvation shell, although often to a lesser extent than conventional carbonate solvents like ethylene carbonate. acs.org

The transport of ions within the electrolyte is a key determinant of the battery's rate capability. MD simulations can be used to calculate transport properties such as diffusion coefficients and ionic conductivity.

Furthermore, MD simulations can elucidate the interactions between the carbonate solvent and other electrolyte components, such as lithium salts and additives. Understanding these interactions is crucial for designing stable and high-performance electrolyte formulations.

Mechanistic Pathways of this compound Degradation

Computational and theoretical investigations are crucial for understanding the degradation of electrolyte components like this compound at a molecular level. These studies provide insights into reaction mechanisms that are often difficult to capture experimentally. By modeling the electrochemical and thermal behavior of this and similar fluorinated carbonates, researchers can predict decomposition products, reaction energies, and kinetic barriers, which are vital for designing safer and more durable lithium-ion batteries.

Elucidation of Electrochemical Reduction Mechanisms

The electrochemical reduction of fluorinated carbonate solvents at the anode surface is a critical process that directly contributes to the formation and composition of the solid-electrolyte interphase (SEI). Theoretical studies, predominantly using quantum chemical calculations like Density Functional Theory (DFT), have been instrumental in mapping the complex reaction pathways of these compounds.

Computational analyses of analogous fluorinated carbonates, such as fluoroethylene carbonate (FEC), reveal that their reduction can proceed through various mechanisms. researchgate.netlbl.gov These pathways are sensitive to the number of electrons transferred (one or two) and the specific configuration of the molecule at the electrode surface. researchgate.net A key finding from these theoretical studies is that the presence of fluorine atoms significantly influences the reduction potential and the resulting decomposition products. lbl.govacs.org

For linear fluorinated carbonates, a primary proposed mechanism involves the transfer of electrons to the molecule, leading to the cleavage of carbon-oxygen bonds and, notably, carbon-fluorine bonds. This process is highly favorable as it can lead to the in-situ formation of lithium fluoride (LiF). acs.org LiF is a desirable SEI component, known for its wide bandgap, electronic insulating properties, and ability to facilitate Li+ ion transport, thereby enhancing the stability and longevity of the anode. lbl.govacs.org DFT simulations have shown that fluorination at the α-position relative to the carbonate group can readily produce LiF upon reduction. acs.org The reduction process can also generate various radical species that may subsequently polymerize or react further to form other organic and inorganic components of the SEI. lbl.gov

Table 1: Computationally Investigated Electrochemical Reduction Pathways for a Model Fluorinated Carbonate (FC)
Reaction PathwayKey Intermediates/ProductsComputational MethodSignificance
One-Electron ReductionRadical anion [FC]•−, Fluoride radical, CarbonatesDFTInitiates decomposition, can lead to radical-induced polymerization. lbl.gov
Two-Electron ReductionLiF, Li₂CO₃, Alkene fragmentsDFTDirect formation of stable, inorganic SEI components. researchgate.netacs.org
DefluorinationLithium Fluoride (LiF)DFT, Quantum ChemistryForms a stable, electronically insulating layer on the anode. lbl.govacs.org

Pyrolysis and Thermal Decomposition Pathways

The thermal stability of electrolyte components is paramount for the safety of lithium-ion batteries, especially under conditions of abuse or thermal runaway. Computational methods are employed to simulate the high-temperature behavior of molecules and predict their decomposition pathways.

For carbonate-based electrolytes, thermal decomposition is often catalyzed by the presence of other battery components, such as the decomposition products of the lithium salt (e.g., PF₅ from LiPF₆). mdpi.com Theoretical calculations have shown that Lewis acids like PF₅ can coordinate with oxygen atoms in the carbonate molecule, promoting ring-opening or chain scission and lowering the activation energy for decomposition. mdpi.com

The pyrolysis of fluorinated organic compounds is a complex process that can involve multiple reaction steps. Computational nanoreactor simulations and molecular dynamics can predict decomposition temperatures and mechanisms with minimal researcher bias. nih.gov The strong carbon-fluorine bonds generally impart high thermal stability, but once a decomposition threshold temperature is reached, pathways can include:

Decarboxylation: The cleavage of the carbonate group to release carbon dioxide (CO₂), a common pathway for carbonate compounds. stet-review.org

C-O Bond Scission: Cleavage of the ester bonds, leading to the formation of fluoroalkyl radicals and other fragments.

C-C Bond Scission: Fragmentation of the fluoroalkyl chains, which can be initiated by radical-chain reactions. researchgate.net

Table 2: Potential Thermal Decomposition Pathways and Products
Decomposition PathwayPotential Gaseous ProductsPotential Solid/Liquid ProductsComputational Method
DecarboxylationCO₂Fluorinated ethers/alkanesDFT, TGA-FTIR studies stet-review.org
Chain Scission (C-O/C-C bonds)CO, Fluorinated alkenesSmaller fluoroalkyl fragmentsReactive Molecular Dynamics nih.govresearchgate.net
Catalyzed Decomposition (e.g., by PF₅)CO₂, Organofluorine phosphatesPolymeric residueQuantum Chemistry mdpi.com

High-Throughput Computational Screening and Electrolyte Design Principles

High-throughput computational screening (HTCS) has emerged as a powerful tool to accelerate the discovery of novel electrolyte materials. nih.govrsc.org By leveraging automated DFT and molecular dynamics calculations, researchers can rapidly evaluate vast libraries of candidate molecules against a set of key performance metrics, avoiding time-consuming "trial-and-error" experiments. nih.govresearchgate.net this compound represents a class of highly fluorinated solvents that would be prime candidates for such screening protocols.

The screening process typically involves calculating several fundamental properties that dictate an electrolyte's performance. These computational investigations have led to the establishment of several key electrolyte design principles, particularly regarding the role of fluorination. nih.gov

Principle 1: Widening the Electrochemical Stability Window. A primary goal of electrolyte design is to create a solvent that is stable against both reduction at the anode and oxidation at the cathode. Quantum chemical calculations consistently show that increasing the degree of fluorination on a carbonate molecule enhances its oxidative stability. acs.orgacs.org The strong electron-withdrawing effect of fluorine atoms lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more resistant to losing an electron (oxidation).

Principle 2: Tuning the Li⁺ Solvation Sheath. The performance of an electrolyte is also dependent on how it interacts with lithium ions. The energy and structure of the Li⁺ solvation sheath affect ionic conductivity and the ease of desolvation at the electrode interface. Computational studies indicate that fluorination weakens the coordination ability of the carbonate solvent with Li⁺. acs.orgrsc.org This weaker solvation can be beneficial, as it lowers the energy barrier for Li⁺ to shed its solvent shell before intercalating into the anode, thus improving battery rate capability.

Principle 3: Engineering the SEI Composition. As detailed in Section 4.3.1, the reductive decomposition of the electrolyte forms the critical SEI layer. A key design principle is to use solvents that decompose into stable and beneficial products. Computational screening helps identify molecules like fluorinated carbonates that are predisposed to form LiF upon reduction, leading to a more robust and effective SEI. acs.org

Table 3: Key Properties and Methods in High-Throughput Screening of Electrolytes
Property EvaluatedComputational MethodRelevance to Battery Performance
Oxidation/Reduction PotentialDFT (Thermodynamic Cycles)Defines the electrochemical stability window. acs.orgnih.gov
Li⁺ Solvation/Binding EnergyDFT, Molecular Dynamics (MD)Influences ionic conductivity and desolvation kinetics. acs.orgrsc.org
Ionic ConductivityMD SimulationsDetermines the rate of ion transport through the electrolyte.
Decomposition PathwaysDFT, Quantum ChemistryPredicts the composition and stability of the SEI layer. researchgate.net

Fundamental Electrochemical Studies of Bis 2,2,3,4,4,4 Hexafluorobutyl Carbonate

Investigation of Electrochemical Stability in Advanced Systems

The electrochemical stability window of an electrolyte is a critical parameter that dictates its suitability for use in high-energy-density lithium-ion batteries. For fluorinated carbonates like Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate, this stability is a key motivator for their investigation. The introduction of fluorine atoms into the carbonate structure significantly influences the molecule's electronic properties and, consequently, its resistance to oxidation and reduction.

The anodic stability, or oxidative stability, of an electrolyte is paramount for its application with high-voltage cathodes. Fluorination of carbonate solvents is a known strategy to enhance this stability. The process of fluorination lowers the highest occupied molecular orbital (HOMO) energy level, which widens the HOMO-LUMO gap researchgate.net. A wider energy gap is essential for achieving electrolytes with a high potential window, making them more resistant to oxidation at the cathode surface researchgate.net.

In conventional carbonate-based electrolytes, oxidation on the cathode surface can occur when the Fermi energy level of the cathode active material becomes lower than the HOMO of the solvent molecules, leading to electron extraction and subsequent decomposition researchgate.net. This decomposition can generate by-products such as CO2 and CO researchgate.net. The introduction of highly fluorinated alkyl chains, as in this compound, is expected to increase the oxidative stability beyond that of their non-fluorinated counterparts. While the precise oxidation potential of this compound is not detailed in the provided research, studies on similar fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate (TFEC) show they can prevent large-scale oxidation of the electrolyte on the cathode surface, contributing to improved high-temperature and high-voltage performance nih.gov.

The mechanism of oxidation, when it does occur, is complex. For carbonate-anion clusters, theoretical calculations suggest that the electron is preferentially removed from the anion at a lower potential than from the solvent molecule itself rsc.orgresearchgate.net. The resulting radical species can then undergo further reactions, such as ring-opening or H-transfer, leading to decomposition products that form the cathode-electrolyte interphase (CEI) researchgate.netrsc.org. The fluorinated nature of this compound would likely alter these reaction pathways, potentially leading to the formation of stable fluoride-containing species on the cathode surface.

The stability of an electrolyte against reduction at the anode surface is critical for the formation of a stable solid electrolyte interphase (SEI). Unlike some fluorinated additives such as fluoroethylene carbonate (FEC), which are designed to be reductively decomposed to form a robust SEI, other fluorinated carbonates show higher stability researchgate.netacs.org.

Research on 2,2,3,4,4,4-hexafluorobutyl methyl carbonate, a structurally similar compound, showed that it does not significantly alter the SEI on the negative electrode during the initial formation cycles researchgate.netresearchgate.net. This suggests that such highly fluorinated linear carbonates are not primary SEI-forming additives themselves and exhibit considerable stability against reduction on the anode researchgate.netresearchgate.net. This characteristic distinguishes them from additives like FEC or vinylene carbonate (VC), which are intentionally reduced at higher potentials than the main solvent to passivate the electrode surface early in the cycling process cip.com.cnfz-juelich.de. The relative stability of this compound implies that the SEI layer in electrolytes containing this compound would primarily be formed from the decomposition of other components, such as ethylene carbonate (EC) or the lithium salt anion.

Advanced Analytical Methodologies for In Situ and Operando Investigations

Electrochemical Techniques for Real-Time Monitoring

Electrochemical techniques are paramount for the real-time monitoring of electrochemical systems. They provide critical insights into reaction efficiencies, interfacial phenomena, and phase transformations as they occur.

A hypothetical UHPC experiment could yield data such as that presented in Table 1, illustrating the coulombic efficiency of an electrochemical cell with and without the presence of Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate over multiple cycles.

Table 1: Hypothetical UHPC Data on Coulombic Efficiency

Cycle Number Coulombic Efficiency (%) with this compound Coulombic Efficiency (%) without Additive
1 99.5 98.8
10 99.7 99.0
50 99.8 99.2

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the dynamics of electrochemical interfaces. mtak.huresearchgate.net By applying a small amplitude AC signal over a wide range of frequencies, EIS can deconstruct the various contributions to the total cell impedance, such as electrolyte resistance, charge transfer resistance, and diffusion limitations. comsol.com When applied to a system containing this compound, EIS could reveal how this molecule influences the formation and properties of the SEI on electrode surfaces. Changes in the impedance spectra over time can provide valuable information on the stability and evolution of these interfacial layers. researchgate.net

Table 2 presents a hypothetical summary of EIS data, showing the effect of this compound on the charge transfer resistance at the electrode-electrolyte interface.

Table 2: Hypothetical EIS Data on Interfacial Resistance

Parameter Value with this compound Value without Additive
Electrolyte Resistance (Ω) 10.5 11.2
Charge Transfer Resistance (Ω) 25.8 45.3

Differential capacity (dQ/dV) analysis is a powerful tool for studying the phase transformations that electrode materials undergo during charging and discharging. biologic.netneware.net By plotting the derivative of capacity with respect to voltage (dQ/dV) against voltage, subtle plateaus in the voltage profile are transformed into distinct peaks, each corresponding to a specific electrochemical process or phase transition. energsoft.combiologic.net In the context of this compound, dQ/dV analysis could be employed to monitor how the additive affects the structural changes in the electrode materials, potentially indicating improved stability or altered reaction pathways. researchgate.net

Spectroscopic Techniques for Chemical Evolution at Interfaces

Spectroscopic techniques offer a window into the chemical changes occurring at the electrode-electrolyte interface, providing molecular-level information that is often inaccessible through purely electrochemical methods.

In-situ and operando Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the decomposition of electrolyte components in real-time within an operating electrochemical cell. nih.govbruker.com These techniques can identify and quantify the formation of new chemical species, offering direct evidence of the reaction mechanisms. researchgate.net If this compound were to be studied using in-situ NMR, it would be possible to monitor its degradation products and understand its role in the formation of a stable SEI. chemrxiv.org

In-situ X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. ncl.ac.uk When applied to an operating electrochemical cell, in-situ XPS can track the evolution of the surface composition of electrodes, revealing the chemical nature of the SEI. researchgate.net The application of in-situ XPS to a system with this compound would allow for the direct observation of its incorporation into the SEI and the identification of the fluorine-containing species that may contribute to enhanced stability. researchgate.net

Gas Evolution Analysis for Decomposition Pathway Elucidation

The study of gaseous byproducts evolved during the decomposition of this compound is crucial for understanding its degradation mechanism. Advanced analytical techniques such as Gas Chromatography (GC) and Online Electrochemical Mass Spectrometry (OEMS) provide powerful means for the identification and real-time monitoring of these gaseous species, offering insights into the complex chemical reactions that occur under thermal or electrochemical stress.

Gas Chromatography (GC) for Product Identification

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable tool for the separation and identification of volatile and semi-volatile decomposition products of this compound. The high separation efficiency of the gas chromatograph allows for the resolution of complex mixtures of degradation products, while the mass spectrometer provides detailed structural information, enabling confident identification of the individual components.

In a typical pyrolysis-GC-MS experiment, a sample of this compound is subjected to controlled thermal decomposition in an inert atmosphere. The resulting gaseous products are then introduced into the GC column. As the mixture travels through the column, individual compounds are separated based on their volatility and interaction with the stationary phase. Subsequently, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the decomposition products by comparison with spectral libraries or through detailed analysis of the fragmentation patterns.

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, based on the known degradation pathways of similar fluorinated and non-fluorinated organic carbonates, a range of potential decomposition products can be anticipated. The primary decomposition pathways are expected to involve the cleavage of the carbonate group and fragmentation of the hexafluorobutyl chains.

Table 1: Potential Decomposition Products of this compound Identified by GC-MS

Compound Name Chemical Formula Likely Formation Pathway
Carbon DioxideCO₂Decarbonylation of the carbonate moiety.
2,2,3,4,4,4-Hexafluorobut-1-eneC₄H₂F₆Elimination reaction from the hexafluorobutyl group.
1,1,1,2,3,3-HexafluorobutaneC₄H₄F₆Hydrogen abstraction or rearrangement reactions.
Various fluorinated alkanes and alkenesCₓHᵧFₙFragmentation and rearrangement of the hexafluorobutyl chain.

It is important to note that the exact composition of the decomposition products will be highly dependent on the specific conditions of the experiment, such as temperature, pressure, and the presence of catalysts or other reactive species.

Online Electrochemical Mass Spectrometry (OEMS) for Real-Time Gas Analysis

Online Electrochemical Mass Spectrometry (OEMS) is a powerful technique for the in-situ and real-time analysis of gaseous products evolved during electrochemical processes. confex.com This method provides time-resolved information on the evolution of different gases, which can be correlated with the electrochemical events occurring at the electrode-electrolyte interface. While primarily used in battery research, the principles of OEMS can be applied to study the electrochemical decomposition of this compound.

In an OEMS setup, an electrochemical cell is connected directly to a mass spectrometer via a specialized inlet system. This allows for the continuous sampling of any gases produced during an electrochemical experiment, such as cyclic voltammetry or chronoamperometry. The mass spectrometer then analyzes the composition of the evolved gas stream, providing real-time data on the formation of different gaseous species as a function of applied potential or time.

For the study of this compound, OEMS can be employed to monitor the evolution of gases resulting from its reductive or oxidative decomposition at an electrode surface. Based on the decomposition of similar fluorinated carbonates used in lithium-ion battery electrolytes, it is plausible that gases such as carbon dioxide (CO₂) and various volatile fluorinated hydrocarbons would be produced. researchgate.net

Table 2: Hypothetical Real-Time Gas Evolution from the Electrochemical Decomposition of this compound Monitored by OEMS

Time (s) Potential (V) CO₂ Evolution Rate (mol/s) C₄H₂F₆ Evolution Rate (mol/s)
03.000
102.01.2e-90.5e-9
201.05.8e-92.3e-9
300.51.5e-86.1e-9
400.18.2e-83.5e-8

The data presented in Table 2 is illustrative and represents a hypothetical scenario where the electrochemical reduction of this compound leads to the evolution of carbon dioxide and 2,2,3,4,4,4-hexafluorobut-1-ene. The onset and rate of gas evolution would provide critical information about the stability window of the compound and the mechanisms of its electrochemical breakdown.

Future Research Directions and Emerging Avenues for Bis 2,2,3,4,4,4 Hexafluorobutyl Carbonate Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The traditional synthesis of fluorinated compounds often involves hazardous reagents and can generate significant chemical waste. dovepress.com Future research into the synthesis of Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is expected to prioritize green chemistry principles to develop more sustainable and atom-economical routes.

Current research in green fluorine chemistry is exploring alternatives to hazardous fluorinating agents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF). dovepress.com One promising direction is the advancement of electrochemical fluorination, a process that can offer a safer and more cost-effective method for producing perfluorinated compounds. dovepress.com Additionally, the development of novel catalytic systems for fluorination could lead to more selective and efficient syntheses with reduced environmental impact. For instance, recent breakthroughs in the synthesis of sulfonyl fluorides using safer reagents and producing non-toxic byproducts highlight the potential for innovation in this area. eurekalert.orgsciencedaily.com

Future synthetic strategies for this compound could focus on:

Direct Fluorination: Investigating catalytic methods for the direct C-H fluorination of precursor molecules, which would be a highly atom-economical approach. researchgate.net

Electrochemical Synthesis: Optimizing electrochemical methods to improve yield and reduce energy consumption. dovepress.com

Flow Chemistry: Utilizing continuous flow reactors to enhance safety, improve reaction control, and enable easier scale-up of the synthesis process.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Compounds
FeatureTraditional Synthesis (e.g., Swarts Reaction)Emerging Green Synthesis
Fluorinating Agent Often hazardous (e.g., SbF₃, HF) dovepress.comSafer alternatives, electrochemical methods dovepress.com
Byproducts Significant generation of waste (e.g., HCl) dovepress.comMinimal and often non-toxic byproducts eurekalert.orgsciencedaily.com
Atom Economy Can be lowHigh
Safety Concerns HighReduced
Environmental Impact Potentially highLower

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new materials. Future research on this compound will heavily rely on advanced computational modeling to predict its properties and guide experimental work.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are already being used to study the behavior of fluorinated carbonates in electrolyte systems. acs.orgarxiv.orgacs.org These methods can provide valuable insights into:

Electrochemical Stability: DFT calculations can predict the oxidation and reduction potentials of the molecule, which are crucial for its application in high-voltage batteries. acs.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters in determining this stability. nih.gov

Solvation Structure: MD simulations can model the interactions between this compound, lithium ions, and other solvent molecules in an electrolyte. arxiv.orgacs.org Understanding the solvation sheath of the lithium-ion is critical for optimizing ion transport and battery performance.

SEI Formation: Computational studies can elucidate the decomposition pathways of the fluorinated carbonate at the electrode surface, providing a deeper understanding of the formation and composition of the solid electrolyte interphase (SEI). acs.org A stable, LiF-rich SEI is desirable for long-lasting and safe batteries.

Future computational work will likely involve the development of more accurate force fields for MD simulations and the use of machine learning algorithms to screen large numbers of potential fluorinated carbonate structures for desired properties. citedrive.com This predictive approach will significantly reduce the time and cost associated with experimental synthesis and testing.

Table 2: Key Properties of Fluorinated Carbonates Investigated by Computational Methods
PropertyComputational MethodSignificance
Oxidation/Reduction PotentialDensity Functional Theory (DFT) acs.orgDetermines electrochemical stability window
Li⁺ Solvation StructureMolecular Dynamics (MD) arxiv.orgacs.orgInfluences ionic conductivity and transport
Binding Energy with Li⁺Density Functional Theory (DFT) acs.orgAffects desolvation and intercalation kinetics
Decomposition PathwaysDensity Functional Theory (DFT)Predicts SEI formation mechanisms

Integration into Emerging Energy Storage Technologies Beyond Current Formulations

While much of the current research on fluorinated carbonates focuses on their use in conventional lithium-ion batteries, future applications are expected to extend to a range of emerging energy storage technologies. The unique properties of this compound, such as its anticipated high voltage stability and ability to form a protective SEI, make it a promising candidate for next-generation battery chemistries.

High-Voltage Lithium-Ion Batteries: The oxidative stability of fluorinated carbonates makes them ideal for use in high-voltage lithium-ion batteries with nickel-rich cathodes. nih.govresearchgate.net this compound could enable stable cycling at voltages above 4.5 V, leading to higher energy densities.

Lithium-Sulfur Batteries: The "shuttle effect" of polysulfides is a major challenge in lithium-sulfur (Li-S) batteries. Fluorinated electrolyte additives can help to suppress this phenomenon by forming a robust SEI on the lithium anode. researchgate.netacs.org The use of this compound in Li-S electrolytes could lead to improved cycle life and efficiency.

Solid-State Batteries: While solid electrolytes offer enhanced safety, the interface between the solid electrolyte and the electrodes can be a point of high resistance. specificpolymers.com Incorporating fluorinated carbonates as a liquid or gel component in a hybrid solid-state battery could improve the interfacial contact and ionic conductivity.

Supercapacitors: The electrochemical stability of fluorinated carbonates is also beneficial for high-voltage supercapacitors, potentially leading to devices with higher energy and power densities. google.comresearchgate.net

Table 3: Potential Applications of this compound in Emerging Energy Storage Systems
TechnologyKey ChallengePotential Role of this compound
High-Voltage Li-ion BatteriesElectrolyte decomposition at high voltageEnhance oxidative stability nih.gov
Lithium-Sulfur BatteriesPolysulfide shuttle effectForm a protective SEI on the lithium anode researchgate.net
Solid-State BatteriesHigh interfacial resistanceImprove electrode-electrolyte contact specificpolymers.com
SupercapacitorsLimited operating voltageWiden the electrochemical stability window google.com

Exploration of New Chemical Applications Beyond Electrochemical Systems

The unique physicochemical properties of highly fluorinated compounds suggest that this compound could find applications in fields beyond energy storage. Future research should explore these possibilities to broaden the utility of this molecule.

Potential non-electrochemical applications include:

Specialty Solvents: Fluorinated solvents are known for their unique solubility characteristics, thermal stability, and low surface tension. This compound could be investigated as a solvent for specialized chemical reactions, extractions, or as a component in high-performance lubricants.

Fluorinated Polymers and Materials: The carbonate functional group allows for the possibility of polymerization. Research into the synthesis of novel fluorinated polycarbonates derived from or incorporating this compound could lead to materials with desirable properties such as high thermal stability, chemical resistance, and low refractive index for optical applications.

Surface Coatings: The hydrophobic and oleophobic nature of fluorinated compounds makes them suitable for creating water- and oil-repellent surfaces. This compound could be explored as a precursor or additive for developing advanced surface coatings.

Fine Chemical Synthesis: The reactivity of the carbonate group could be exploited in organic synthesis as a building block for more complex fluorinated molecules for applications in pharmaceuticals or agrochemicals.

Design of Hybrid Systems Incorporating this compound for Synergistic Effects

The performance of many advanced materials systems can be enhanced through the synergistic interaction of multiple components. Future research will likely focus on designing hybrid systems that leverage the unique properties of this compound in combination with other materials.

In the context of electrolytes, this could involve:

Multi-component Liquid Electrolytes: The use of this compound as a co-solvent or additive in combination with other carbonates, ethers, or ionic liquids could lead to electrolytes with a fine-tuned balance of properties, such as high ionic conductivity, wide electrochemical stability, and low flammability. researchgate.net The synergistic effects of dual-additive systems are an active area of research. nih.gov

Gel-Polymer Electrolytes: Incorporating this compound into a polymer matrix could result in a quasi-solid-state electrolyte with improved safety compared to liquid electrolytes, while maintaining good ionic conductivity.

Hybrid Electrolytes with Fluorinated Additives: The combination of this compound with other fluorinated additives, such as fluorinated metal-organic frameworks (MOFs) or fluorinated salts, could lead to novel electrolyte formulations with enhanced performance characteristics. rsc.orgd-nb.info

The design of these hybrid systems will require a deep understanding of the interactions between the different components, which can be aided by the advanced computational modeling techniques discussed previously. The goal is to create materials where the whole is greater than the sum of its parts, leading to breakthroughs in energy storage and other advanced technologies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate, and how do fluorinated substituents influence reaction kinetics?

  • Methodology : Synthesis typically involves transesterification or carbonate interchange reactions under anhydrous conditions. Fluorinated alcohols like 2,2,3,4,4,4-hexafluorobutanol react with phosgene derivatives (e.g., diphosgene) in the presence of a base (e.g., pyridine) to minimize side reactions. The electron-withdrawing nature of fluorine substituents reduces nucleophilicity, necessitating elevated temperatures (80–120°C) and extended reaction times (12–24 hrs) for optimal yields .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, and monitor progress via thin-layer chromatography (TLC) or in situ FTIR for carbonyl group formation.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹³C NMR confirms carbonate linkage (δ ~155 ppm).
  • FTIR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for detecting trace impurities like unreacted precursors .
    • Quality Control : Purity ≥99% is critical for reproducible research; use HPLC with UV detection (λ = 210 nm) for quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF under decomposition).
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), safety goggles, and lab coats.
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal and hydrolytic stability of this compound under varying conditions?

  • Experimental Design :

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) under N₂. Monitor decomposition products via GC-MS.
  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 4–10) at 40–80°C. Quantify degradation kinetics using HPLC .
    • Data Interpretation : Fluorine’s inductive effect enhances carbonate resistance to hydrolysis compared to non-fluorinated analogs, but thermal decomposition may release fluorinated aldehydes .

Q. What computational approaches can predict the reactivity of this compound in novel reaction pathways?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in fluorinated solvents (e.g., HFE-7100).
    • Validation : Cross-reference computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. How should researchers address contradictions in reported data on the compound’s solvent compatibility and catalytic behavior?

  • Methodology :

  • Systematic Replication : Vary solvents (polar aprotic vs. fluorinated), catalysts (e.g., DMAP vs. DBU), and humidity levels.
  • Multivariate Analysis : Apply factorial design (e.g., 2³ design) to isolate factors causing discrepancies (e.g., trace water content).
    • Case Study : Conflicting yields in Suzuki-Miyaura couplings may arise from Pd catalyst poisoning by fluoride ions; mitigate via additive screening (e.g., tetrabutylammonium fluoride) .

Q. What orthogonal experimental designs are optimal for optimizing the synthesis parameters of this compound?

  • Design : Use Taguchi L9 orthogonal arrays to test 3 factors (temperature, catalyst loading, solvent ratio) at 3 levels with minimal runs.
  • Analysis : Apply regression models to identify significant variables; validate via ANOVA. For example, solvent polarity may dominate over temperature in fluorinated systems .

Q. How can ecotoxicological studies assess the environmental impact of this compound?

  • Methodology :

  • Acute Toxicity Assays : Test on Daphnia magna (48-hr LC₅₀) and algae (Raphidocelis subcapitata, 72-hr growth inhibition).
  • Degradation Studies : Perform OECD 301B (CO₂ evolution test) to evaluate biodegradability.
    • Regulatory Alignment : Classify per REACH guidelines; fluorinated compounds often exhibit persistence due to C-F bond stability .

Theoretical Framework Integration

  • Guiding Principle : Link studies to organofluorine chemistry principles (e.g., fluorine’s electronegativity affecting reaction mechanisms) and green chemistry metrics (e.g., atom economy in carbonate synthesis) .

Data Presentation

ParameterTechnique/ModelKey OutcomeReference
Thermal StabilityTGA-GC-MSDecomposition onset: 220°C
Hydrolytic Half-lifeHPLC (pH 7, 60°C)t₁/₂ = 48 hrs
EcotoxicityDaphnia magna LC₅₀12 mg/L (moderate toxicity)

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